molecular formula C27H22N4O3S B6550792 ethyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate CAS No. 1040659-05-9

ethyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6550792
CAS No.: 1040659-05-9
M. Wt: 482.6 g/mol
InChI Key: AWKCDMWUAIUHFB-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C27H22N4O3S and its molecular weight is 482.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 482.14126175 g/mol and the complexity rating of the compound is 731. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is structurally similar to other molecules that have shown anti-tubercular activity , suggesting that it may also target Mycobacterium tuberculosis.

Mode of Action

Given its structural similarity to other anti-tubercular agents , it may interfere with essential biochemical processes in Mycobacterium tuberculosis, leading to the inhibition of bacterial growth

Result of Action

The expected result of the compound’s action would be the inhibition of Mycobacterium tuberculosis growth, assuming it acts similarly to other anti-tubercular agents . This could lead to a decrease in the severity of tuberculosis infection.

Biological Activity

Ethyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research, including synthesis methods, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound features a unique structure that integrates various functional groups, which contribute to its biological activity. The molecular formula is C21H20N4O2SC_{21}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 396.48 g/mol. Its structure includes a naphthalene moiety linked to a pyrazolo[1,5-a]pyrazine core, which is known for its diverse pharmacological properties.

Research indicates that compounds with similar structural frameworks often exhibit significant biological activities through several mechanisms:

  • Kinase Inhibition : Many pyrazolo derivatives are recognized as potent inhibitors of various protein kinases, which are crucial in regulating cellular processes such as growth and differentiation. For instance, the inhibition of Pim kinases has been linked to therapeutic effects in cancer treatment due to their role in cell proliferation and survival pathways .
  • Antiviral Activity : Similar compounds have shown potential antiviral effects against flaviviruses, suggesting that this compound may also possess antiviral properties .
  • Antitumor Effects : The compound's structure suggests potential activity against various cancer cell lines by inducing apoptosis or inhibiting tumor growth through targeted kinase inhibition .

Biological Evaluation and Case Studies

Several studies have evaluated the biological activity of related pyrazolo compounds, providing insights into their efficacy:

Compound Target IC50 (nM) Activity
Pyrazolo[1,5-a]pyrimidinePim-1 Kinase110Strong inhibitor
Naphthalenic Pyrazole DerivativeEGFR2300Selective inhibition
Ethyl 4-{[2-(naphthalen-1-yl)ethyl]amino}benzoateVarious KinasesNot specifiedPotentially active

Case Study: Anticancer Activity

In a recent study focusing on pyrazolo derivatives, several compounds were screened for their anticancer properties using the MDA-MB-231 breast cancer cell line. The results indicated that specific analogues significantly reduced cell viability at low concentrations, showcasing their potential as anticancer agents .

Case Study: Antiviral Properties

Another investigation into structurally similar compounds revealed promising antiviral activities against dengue and yellow fever viruses. This suggests that this compound may also be effective against viral infections .

Properties

IUPAC Name

ethyl 4-[[2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O3S/c1-2-34-27(33)19-10-12-20(13-11-19)29-25(32)17-35-26-24-16-23(30-31(24)15-14-28-26)22-9-5-7-18-6-3-4-8-21(18)22/h3-16H,2,17H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKCDMWUAIUHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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